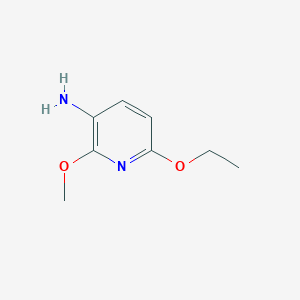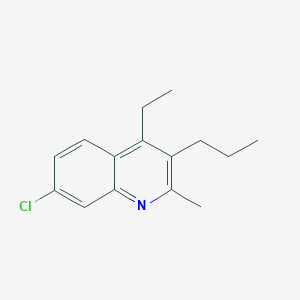
7-Chloro-4-ethyl-2-methyl-3-propylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-4-ethyl-2-methyl-3-propylquinoline is a chemical compound with the molecular formula C₁₅H₁₈ClN and a molecular weight of 247.76 g/mol . This compound belongs to the quinoline family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and industrial processes .
Vorbereitungsmethoden
The synthesis of 7-Chloro-4-ethyl-2-methyl-3-propylquinoline can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically includes the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Industrial production methods often employ transition metal-catalyzed reactions, ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .
Analyse Chemischer Reaktionen
7-Chloro-4-ethyl-2-methyl-3-propylquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
7-Chloro-4-ethyl-2-methyl-3-propylquinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Chloro-4-ethyl-2-methyl-3-propylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
7-Chloro-4-ethyl-2-methyl-3-propylquinoline can be compared with other quinoline derivatives, such as:
Quinine: Known for its antimalarial properties.
Chloroquine: Used as an antimalarial and anti-inflammatory agent.
Cinchonine: Another antimalarial compound with a similar quinoline structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows it to participate in diverse chemical reactions and interact with multiple biological targets, making it a valuable tool in the development of new pharmaceuticals and industrial products.
Eigenschaften
Molekularformel |
C15H18ClN |
|---|---|
Molekulargewicht |
247.76 g/mol |
IUPAC-Name |
7-chloro-4-ethyl-2-methyl-3-propylquinoline |
InChI |
InChI=1S/C15H18ClN/c1-4-6-13-10(3)17-15-9-11(16)7-8-14(15)12(13)5-2/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
VNZBUNHNBKJOCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(N=C2C=C(C=CC2=C1CC)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol](/img/structure/B13200179.png)
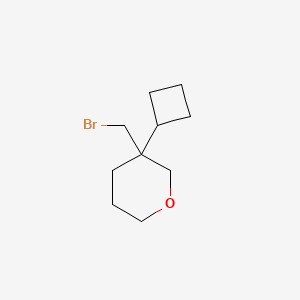
![3-[1-(Aminomethyl)cyclopropyl]-4,4-dimethyloxolan-3-ol](/img/structure/B13200190.png)


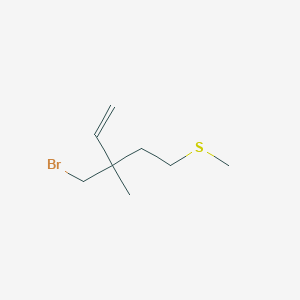

![1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13200230.png)
![2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13200238.png)
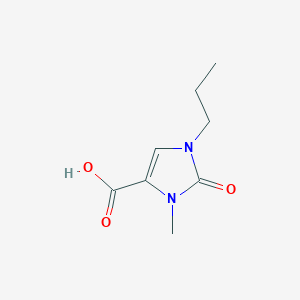
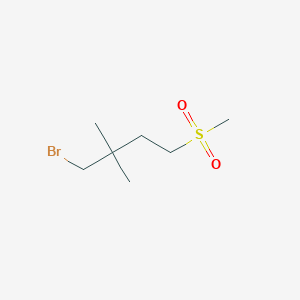
![[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13200263.png)

